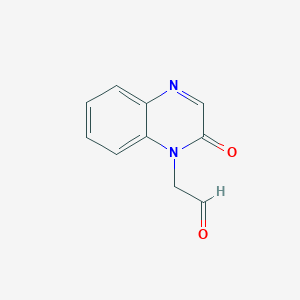

(2-oxoquinoxalin-1(2H)-yl)acetaldehyde

Descripción

(2-Oxoquinoxalin-1(2H)-yl)acetaldehyde is a quinoxaline-derived compound featuring a ketone group at position 2 and an acetaldehyde moiety at position 1 of the bicyclic quinoxalin-2(1H)-one scaffold. The compound’s structure combines electron-deficient aromaticity (from the quinoxaline core) with the reactive aldehyde group, making it a versatile intermediate in organic synthesis and drug discovery.

The aldehyde group’s reactivity allows for nucleophilic additions and condensations, enabling the synthesis of structurally diverse analogs. For example, in aqueous conditions, aldehyde derivatives may undergo hydration equilibria, as observed in related nucleobase-acetaldehyde systems (e.g., 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde), where aldehyde and hydrate forms coexist .

Propiedades

Fórmula molecular |

C10H8N2O2 |

|---|---|

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

2-(2-oxoquinoxalin-1-yl)acetaldehyde |

InChI |

InChI=1S/C10H8N2O2/c13-6-5-12-9-4-2-1-3-8(9)11-7-10(12)14/h1-4,6-7H,5H2 |

Clave InChI |

JFYJIKXWNKRTKD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=CC(=O)N2CC=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the C3 Position

The biological and chemical properties of quinoxalin-2(1H)-one derivatives are highly dependent on substituents at the C3 position. Below is a comparative analysis:

Key Observations:

- Antioxidant Activity : The presence of a p-hydroxystyryl group at C3 (as in ) enhances radical scavenging, likely due to conjugation and electron-donating effects.

- Synthetic Flexibility : Carbamoyl () and sulfonyl fluoride () groups enable diverse downstream modifications, critical for drug development.

- Reactivity: Sulfonyl fluoride derivatives exhibit unique electrophilicity, making them valuable in click chemistry , while thiophenoxy analogs () leverage radical intermediates for functionalization.

Functional Group Comparisons: Aldehyde vs. Acid/Ester Derivatives

The acetaldehyde group distinguishes (2-oxoquinoxalin-1(2H)-yl)acetaldehyde from its more commonly studied carboxylic acid/ester analogs.

Notable Differences:

- Stability: Acetic acid/ester derivatives (e.g., 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid, CAS 63642-41-1 ) are more stable than the aldehyde, which may explain their prevalence in medicinal chemistry.

- Biological Interactions : The aldehyde’s electrophilic carbon could form covalent bonds with cysteine residues in enzymes, a property underexplored in the provided evidence but seen in other drug classes.

Pharmacological Profiles

While direct data on (2-oxoquinoxalin-1(2H)-yl)acetaldehyde are sparse, related compounds exhibit promising activities:

- Antioxidant Effects : The 3-methoxy-4-hydroxystyryl analog () showed 85–90% radical scavenging at 100 μM, comparable to Trolox.

- Enzyme Inhibition: N-Hydroxy-4-[(2-oxoquinoxalin-1(2H)-yl)methyl]benzamide () acts as a histone deacetylase 6 (HDAC6) inhibitor, relevant in neurodegenerative diseases.

- Synthetic Accessibility : Ethyl ester derivatives () are synthesized in high yields (69–90%), highlighting their practicality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.